molecular formula C6H11NaO3S B13227586 Sodium (oxan-2-yl)methanesulfinate

Sodium (oxan-2-yl)methanesulfinate

Katalognummer: B13227586
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: NSQDPYSIJQTODN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium (oxan-2-yl)methanesulfinate: is an organosulfur compound with the molecular formula C6H11NaO3S. It is a sodium salt of methanesulfinic acid and is characterized by the presence of an oxan-2-yl group attached to the methanesulfinate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium (oxan-2-yl)methanesulfinate can be synthesized through the reaction of methanesulfinic acid with sodium hydroxide, followed by the introduction of the oxan-2-yl group. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium (oxan-2-yl)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of sodium (oxan-2-yl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The oxan-2-yl group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. The compound can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sodium (oxan-2-yl)methanesulfinate is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and properties compared to other sodium sulfinates. This makes it a valuable compound for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C6H11NaO3S

Molekulargewicht

186.21 g/mol

IUPAC-Name

sodium;oxan-2-ylmethanesulfinate

InChI

InChI=1S/C6H12O3S.Na/c7-10(8)5-6-3-1-2-4-9-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1

InChI-Schlüssel

NSQDPYSIJQTODN-UHFFFAOYSA-M

Kanonische SMILES

C1CCOC(C1)CS(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.